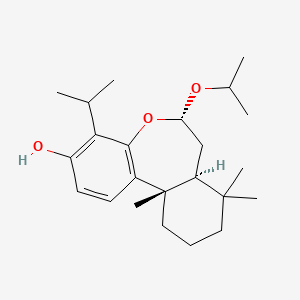

Nootkastatin 2

描述

Nootkastatin 2 is a diterpene compound first isolated in 2004 from the yellow cedar tree (Chamaecyparis nootkatensis) by Pettit and colleagues . Structurally related to totarol, a known diterpene with antimicrobial properties, this compound has demonstrated moderate inhibitory activity against Gram-positive bacteria (e.g., Staphylococcus epidermidis) and human cancer cell lines, with efficacy in the milligram-per-milliliter range .

属性

分子式 |

C23H36O3 |

|---|---|

分子量 |

360.5 g/mol |

IUPAC 名称 |

(6S,7aS,11aS)-8,8,11a-trimethyl-4-propan-2-yl-6-propan-2-yloxy-6,7,7a,9,10,11-hexahydrobenzo[d][1]benzoxepin-3-ol |

InChI |

InChI=1S/C23H36O3/c1-14(2)20-17(24)10-9-16-21(20)26-19(25-15(3)4)13-18-22(5,6)11-8-12-23(16,18)7/h9-10,14-15,18-19,24H,8,11-13H2,1-7H3/t18-,19-,23+/m0/s1 |

InChI 键 |

DQQSNOMAPLESJP-SFYKDHMMSA-N |

手性 SMILES |

CC(C)C1=C(C=CC2=C1O[C@@H](C[C@@H]3[C@@]2(CCCC3(C)C)C)OC(C)C)O |

规范 SMILES |

CC(C)C1=C(C=CC2=C1OC(CC3C2(CCCC3(C)C)C)OC(C)C)O |

同义词 |

nootkastatin 2 |

产品来源 |

United States |

相似化合物的比较

Table 1. Minimum Inhibitory Concentrations (MICs) and Minimum Biofilm Inhibitory Concentrations (MBICs) of Selected Compounds

| Compound | Planktonic MIC (μg/ml) | Biofilm MBIC (μg/ml) |

|---|---|---|

| Gentamicin | 16 | >4,096 |

| Vancomycin | 2 | >4,096 |

| Anprocide | 16 | 128 |

| This compound | 8 | 64 |

| Hystatin 3 | 2 | 64 |

| Hystatin 2 | 0.5 | 128 |

Key findings:

- Potency: this compound’s biofilm MBIC (64 μg/ml) is 4-fold lower than Anprocide’s and matches Hystatin 3, indicating comparable efficacy to advanced semisynthetic derivatives .

- Broad-spectrum advantage: Unlike Hystatins, which are semisynthetic and may face scalability challenges, this compound’s natural origin offers a template for sustainable derivatization .

Biofilm Inhibition and Visual Assay Compatibility

This compound’s colorless nature allows visual susceptibility determination in Alamar Blue assays, a practical advantage over pigmented compounds . At 64–512 μg/ml, biofilm-containing wells turn purplish (indicating metabolic inhibition), while lower concentrations remain pink (active metabolism) .

Mechanism of Action and Pharmacological Potential

In contrast, Hystatins likely act via quaternary ammonium groups, which disrupt cell membranes through electrostatic interactions .

常见问题

Q. What established methodologies are recommended for synthesizing Nootkastatin 2 with high purity?

Answer: Synthesis protocols should include step-by-step reaction conditions (e.g., temperature, catalysts, solvent systems), purification methods (e.g., column chromatography, recrystallization), and validation via spectroscopic techniques (NMR, IR, mass spectrometry). Ensure reproducibility by documenting deviations from existing methods and providing raw spectral data in supplementary materials .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

Answer: Combine orthogonal methods:

- Structural analysis : X-ray crystallography for absolute configuration, complemented by 2D-NMR for solution-state conformation .

- Functional assays : Enzymatic inhibition studies with kinetic parameters (Km, Vmax) and dose-response curves. Include statistical validation (e.g., triplicate trials, error margins) .

Q. How can researchers ensure reproducibility in this compound bioactivity assays across different laboratories?

Answer: Standardize protocols by:

- Defining positive/negative controls (e.g., known inhibitors for enzyme assays).

- Reporting cell line authentication details (passage number, culture conditions).

- Providing raw datasets (e.g., absorbance values, microscopy images) in open-access repositories .

Advanced Research Questions

Q. What experimental designs address conflicting reports on this compound’s mechanism of action in heterogeneous biological systems?

Answer:

- Comparative analysis : Replicate conflicting studies using identical parameters (e.g., dosage, exposure time).

- Systems biology approaches : Use multi-omics integration (transcriptomics, proteomics) to identify context-dependent pathways.

- Principal contradiction analysis : Determine if discrepancies arise from methodological variability (e.g., assay sensitivity) or intrinsic compound behavior .

Q. How can researchers optimize this compound’s pharmacokinetic profile while minimizing off-target effects?

Answer:

- Structure-activity relationship (SAR) studies : Modify functional groups (e.g., hydroxyl, methyl) and test derivatives in ADMET assays.

- In silico modeling : Predict binding affinities to non-target proteins using molecular docking tools.

- Dose-ranging studies : Establish therapeutic index via LC50 (cytotoxicity) vs. EC50 (efficacy) comparisons .

Q. What strategies resolve contradictions in this compound’s bioavailability across in vitro and in vivo models?

Answer:

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma concentration-time curves with tissue distribution data.

- Barrier-specific assays : Evaluate blood-brain barrier permeability using co-culture models or in situ perfusion techniques.

- Meta-analysis : Aggregate data from published studies to identify confounding variables (e.g., administration route, formulation) .

Methodological Guidelines

Q. How should researchers document novel findings about this compound to facilitate peer validation?

Answer:

- Data transparency : Include raw chromatograms, spectral peaks, and statistical code in supplementary materials.

- Ethical reporting : Disclose conflicts of interest and funding sources.

- Reproducibility checklist : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

Q. What frameworks support hypothesis-driven investigation of this compound’s therapeutic potential?

Answer:

- Research question formulation : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to define scope .

- Iterative validation : Pilot studies → power analysis → full-scale experiments.

- Contradiction mapping : Classify discrepancies as technical (e.g., instrumentation) or biological (e.g., species-specific responses) .

Data Presentation Standards

| Data Type | Reporting Requirement | Example for this compound |

|---|---|---|

| Synthetic yield | Mean ± SD (n ≥ 3) | 62% ± 3.2 (n=5) |

| Bioactivity (IC50) | 95% confidence interval | 12.5 μM (95% CI: 11.8–13.3) |

| Spectral validation | Full scan range (e.g., 400–0 ppm for ¹H NMR) | δ 7.2–6.8 (m, 4H, aromatic) |

| Pharmacokinetic data | AUC, Cmax, Tmax with species/strain details | AUC₀–24h: 450 ng·h/mL (Sprague-Dawley rats) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。